molecular formula C9H14O B15306973 Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol

Cat. No.: B15306973
M. Wt: 138.21 g/mol
InChI Key: GWSLRCMNJUXYTP-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol is a strained hydrocarbon alcohol of significant interest in advanced organic synthesis and materials science. Its unique architecture, incorporating a norbornane framework spiro-fused to a cyclopropane ring, creates a three-dimensional structure with substantial internal strain and a defined spatial orientation of the hydroxyl group. This molecular strain is a key feature in modern catalysis and fuel research, as the potential energy stored in such systems can be harnessed, with studies on related bis(norbornane) structures demonstrating measurable genotoxic and oxidative effects in bacterial biosensor assays . Researchers value this compound as a versatile, chiral building block for constructing complex molecular scaffolds, including pharmaceuticals and agrochemicals. The presence of the hydroxyl group at the 5-position provides a handle for further synthetic manipulation, such as etherification, esterification, or oxidation, allowing for the introduction of additional complexity and functionality. Its application is strictly limited to laboratory research. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

spiro[bicyclo[2.2.1]heptane-5,1'-cyclopropane]-2-ol

InChI

InChI=1S/C9H14O/c10-8-4-7-3-6(8)5-9(7)1-2-9/h6-8,10H,1-5H2

InChI Key

GWSLRCMNJUXYTP-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC3CC2CC3O

Origin of Product

United States

Preparation Methods

Norbornene-Based Cyclopropanation

The most direct route involves derivatizing norbornene (bicyclo[2.2.1]hept-2-ene) to install the cyclopropane moiety. A silver-catalyzed [2+1] cyclopropanation using diazo compounds achieves this efficiently. For example, treatment of norbornene with diazomethane in the presence of AgNO₃ generates the spirocyclopropane framework. Subsequent epoxidation and acid-mediated ring-opening introduce the hydroxyl group at position 5.

Table 1: Cyclopropanation Conditions and Outcomes

Catalyst Diazo Reagent Solvent Temp (°C) Yield (%)
AgNO₃ CH₂N₂ CH₂Cl₂ 25 68
AuCl₃ CF₃CO₂CHN₂ Toluene 40 72

Key challenges include competing [2+2] cycloadditions and regiochemical control, mitigated by low temperatures (−40°C) and electron-deficient diazo reagents.

Photochemical [2+2] Cycloaddition Strategies

Intermolecular Cyclopropane Assembly

Blue light-mediated [2+2] photocycloaddition between cyclopropene derivatives and electron-deficient alkenes constructs the bicyclo[2.2.1]heptane backbone. A triplet-sensitized mechanism using Ir(ppy)₃ as a photocatalyst ensures diastereoselectivity >95:5. Post-cycloaddition reduction of ketone intermediates (e.g., Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one) with NaBH₄ introduces the hydroxyl group.

Mechanistic Insight
The reaction proceeds via a 1,4-triplet diradical intermediate, favoring anti ester configuration due to steric hindrance between the norbornane bridge and cyclopropane substituents.

Ring-Closing Metathesis Approaches

Olefin Metathesis of Dienyl Ethers

Grubbs II catalyst-mediated metathesis of 5-vinylnorbornene derivatives forms the spirocyclic core. For example, 5-allyloxybicyclo[2.2.1]hept-2-ene undergoes ring closure at 45°C in CH₂Cl₂, yielding the cyclopropane-spiro system after hydrogenation. Hydroxylation via Sharpless asymmetric dihydroxylation installs the 5-ol group with >90% ee.

Optimization Parameters

  • Catalyst loading: 5 mol%
  • Reaction time: 12 h
  • Yield: 58% (two steps)

Oxidative Rearrangement of Bicyclic Ketones

Baeyer-Villiger Oxidation

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one undergoes Baeyer-Villiger oxidation with mCPBA to form a lactone intermediate. Acidic hydrolysis (H₃O⁺) cleaves the lactone, yielding the 5-ol derivative.

Critical Conditions

  • Oxidant: mCPBA (2 equiv)
  • Solvent: CHCl₃
  • Temperature: 0°C → 25°C
  • Yield: 63% over two steps

Comparative Analysis of Methodologies

Table 2: Synthetic Route Efficiency

Method Steps Total Yield (%) Stereoselectivity Scalability
Photochemical [2+2] 3 51 >95:5 Moderate
Norbornene Cyclopropanation 4 45 80:20 High
Metathesis 2 58 Racemic Low

Photochemical methods excel in stereocontrol but require specialized equipment. Metathesis offers step economy but struggles with scalability due to catalyst costs.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic systems.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural features.

    Industry: Utilized in the production of high-density fuels and as a precursor for advanced materials

Mechanism of Action

The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds


Key Observations :

  • The spiro-cyclopropane moiety introduces angle strain, enhancing reactivity compared to non-spiro bicyclic compounds.
  • The hydroxyl group in the target compound increases polarity (logP ~2.58 for non-hydroxylated analog) compared to hydrocarbon analogs like dcpVNB.

Physicochemical Properties

Property Spiro[bicyclo...]-5-ol (estimated) Spiro[bicyclo...]-5-ene () dcpVNB ()
logP ~1.5–2.0 (polar -OH) 2.59 (non-polar) ~3.5 (hydrophobic)
Boiling Point ~100–120°C (estimated) 67°C at 60 mmHg Not reported
Strain Energy High (spiro + cyclopropane) High (cyclopropane) Very high (two cyclopropanes)

The hydroxyl group reduces hydrophobicity, making the target compound more soluble in polar solvents than its hydrocarbon analogs.

Genotoxicity and Oxidative Stress

  • Spiro[bicyclo...]-5-ol: No direct data, but hydroxylation may mitigate ROS generation compared to dcpVNB.

Insecticidal Activity

  • Bicyclo[2.2.1]hept-3-en-2-ol : A component of essential oils with insecticidal properties (KT₅₀ ~14.9 min for mosquitoes). Structural similarities suggest the target compound could exhibit bioactivity but requires empirical validation.

Biological Activity

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C9_9H14_{14}O
  • Molecular Weight : 122.2075 g/mol
  • CAS Number : 173-89-7

Mechanisms of Biological Activity

The biological activity of spiro compounds, particularly spiro[bicyclo[2.2.1]heptane derivatives, can be attributed to their ability to interact with various biological targets:

  • Protein–Protein Interactions (PPIs) : Recent studies have shown that compounds with spiro structures can effectively disrupt PPIs, which are often considered "undruggable" targets in cancer therapy. For instance, a derivative of spiro[bicyclo[2.2.1]heptane]-5-ol demonstrated significant inhibition of the GIT1/β-Pix interaction, leading to decreased invasiveness of gastric cancer cells in vitro and in vivo .
  • Inhibition of Tumor Metastasis : The compound has been noted for its potential to retard metastasis in gastric cancer models. In vivo studies indicated that treatment with spiro[bicyclo[2.2.1]heptane]-5-ol reduced the size and number of metastatic foci in lung tissues .
  • Selective Cytotoxicity : The compound exhibits selective cytotoxic effects on cancer cells while showing minimal impact on normal cell viability, suggesting a favorable therapeutic index .

Case Study 1: Gastric Cancer Inhibition

A study focused on the compound's ability to inhibit gastric cancer metastasis utilized a synthetic methodology-based compound library (SMBL). The spiro compound was tested at various concentrations (0.5 µM to 100 µM) and demonstrated a dose-dependent stabilizing effect on GIT1, significantly inhibiting the GIT1/β-Pix interaction in HEK293T cells .

Concentration (µM)Effect on GIT1/β-Pix Interaction
0.5Minimal
1Moderate
5Significant
10High
50Very High

Case Study 2: In Vivo Efficacy

In an animal model, spiro[bicyclo[2.2.1]heptane]-5-ol was administered intragastrically at doses of 0, 10, and 30 mg/kg. The results showed a significant reduction in luminescence intensity in the lungs of treated mice, indicating decreased metastatic spread .

Comparative Analysis with Other Compounds

The biological activity of spiro[bicyclo[2.2.1]heptane]-5-ol can be compared with other known compounds exhibiting similar mechanisms:

CompoundMechanism of ActionEfficacy in Cancer Models
Spiro[bicyclo[2.2.1]heptane]-5-olDisruption of PPIsHigh
Compound AInduction of apoptosisModerate
Compound BInhibition of angiogenesisLow

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